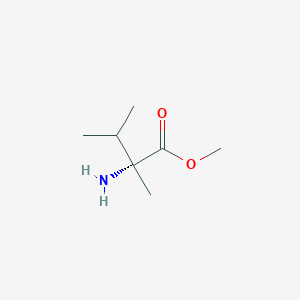
2-Methyl-D-valine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-2,3-dimethylbutanoate is an organic compound with a chiral center, making it an interesting subject in stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-2,3-dimethylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-2-amino-2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-2-amino-2,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2,3-dimethylbutanoate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl (2R)-2-amino-2,3-dimethylbutanoate: A similar ester with a different alkyl group.
Methyl (2R)-2-amino-3-methylbutanoate: A structural isomer with a different substitution pattern.
Uniqueness
Methyl (2R)-2-amino-2,3-dimethylbutanoate is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.
Properties
CAS No. |
71785-68-7 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3/t7-/m1/s1 |
InChI Key |
OQQLWOQWKDIFEB-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)OC)N |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



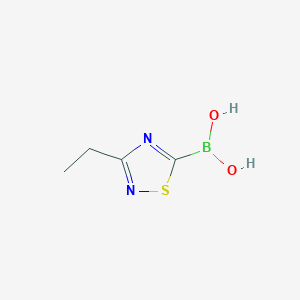
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
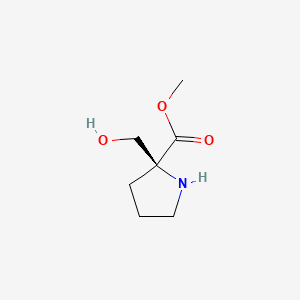
amine dihydrochloride](/img/structure/B13453767.png)
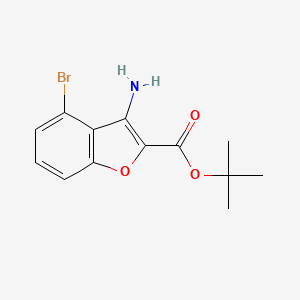
amine dihydrochloride](/img/structure/B13453770.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
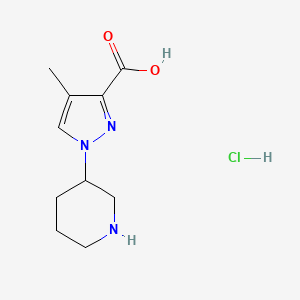
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
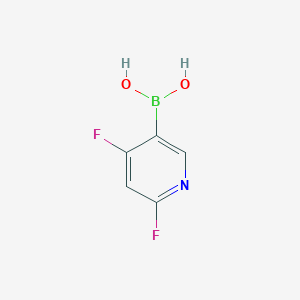
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)
